molecular formula C15H21N5O2 B2540534 4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2320375-63-9

4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2540534
CAS No.: 2320375-63-9
M. Wt: 303.366
InChI Key: UZAVSSHSUUGDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine (CAS 2320375-63-9) is a chemical compound with a molecular formula of C15H21N5O2 and a molecular weight of 303.36 g/mol . This synthetic small molecule features a piperidine core that is strategically substituted with both a 4-methylpyrimidine and a 3-methyl-1,2,4-oxadiazole moiety, connected via methoxy and methyl linkers, respectively. This specific structural architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research, particularly in the exploration of novel G-protein-coupled receptor (GPCR) agonists . Compounds with similar structural motifs, incorporating a piperidine ring linked to a pyrimidine and a 1,2,4-oxadiazole group, have been identified as potent and selective agonists for GPR119 . GPR119 is an important target in metabolic disease research, and its agonists are investigated for their potential to stimulate glucose-dependent insulin secretion and lower plasma glucose levels, offering a promising therapeutic strategy for conditions like type 2 diabetes . The presence of the 1,2,4-oxadiazole ring is a notable feature, as this heterocycle is often used in drug design as a bioisostere for ester or amide functionalities, potentially enhancing metabolic stability and improving the compound's pharmacokinetic properties . This compound is intended for research applications only, including but not limited to biological screening, structure-activity relationship (SAR) studies, and as a building block or reference standard in the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-11-7-14(17-10-16-11)21-9-13-3-5-20(6-4-13)8-15-18-12(2)19-22-15/h7,10,13H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAVSSHSUUGDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between N-hydroxyacetamidine (amidoxime) and acetyl chloride under mild conditions (Figure 1).

Procedure :

  • Dissolve N-hydroxyacetamidine (1.0 equiv) in dry dichloromethane.
  • Add acetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
  • Stir at room temperature for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (yield: 78%).

Reduction to Primary Alcohol

Reduce the carboxylic acid to 3-methyl-1,2,4-oxadiazole-5-methanol using lithium aluminum hydride (LiAlH4):

  • Add LiAlH4 (2.0 equiv) to a THF solution of the oxadiazole-carboxylic acid.
  • Reflux for 4 hours, quench with aqueous NH4Cl, and extract with ethyl acetate (yield: 65%).

Functionalization of Piperidin-4-ylmethanol

Protection of Piperidine Nitrogen

To avoid side reactions during alkylation, protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group:

  • Dissolve piperidin-4-ylmethanol (1.0 equiv) in THF.
  • Add di-tert-butyl dicarbonate (1.1 equiv) and DMAP (0.1 equiv).
  • Stir for 6 hours at room temperature (yield: 92%).

Alkylation with Oxadiazole-Methanol

Activate the oxadiazole-methanol as a mesylate for nucleophilic substitution:

  • Treat 3-methyl-1,2,4-oxadiazole-5-methanol with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in DCM.
  • React the mesylate with Boc-protected piperidin-4-ylmethanol (1.0 equiv) and K2CO3 in DMF at 60°C for 8 hours (yield: 70%).

Deprotection of Boc Group

Remove the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours, yielding 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ylmethanol (yield: 95%).

Coupling of Piperidine-Oxadiazole to Pyrimidine

Activation of Pyrimidine Hydroxyl Group

Convert 4-methyl-6-hydroxypyrimidine to its potassium salt using KHMDS (1.1 equiv) in THF at -78°C.

Mitsunobu Reaction for Ether Formation

Couple the activated pyrimidine with the piperidine-oxadiazole-methanol subunit:

  • Combine 4-methyl-6-hydroxypyrimidine (1.0 equiv), piperidine-oxadiazole-methanol (1.2 equiv), PPh3 (1.5 equiv), and DIAD (1.5 equiv) in THF.
  • Stir at room temperature for 24 hours.
  • Purify via silica gel chromatography (ethyl acetate/methanol, 9:1) to isolate the target compound (yield: 55%).

Analytical Validation and Optimization

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrimidine-H), 4.65 (s, 2H, OCH2), 3.82 (d, 2H, piperidine-CH2N), 2.48 (s, 3H, oxadiazole-CH3), 2.32 (s, 3H, pyrimidine-CH3).
  • HRMS (ESI+) : m/z calculated for C17H23N5O3 [M+H]+: 363.1789; found: 363.1792.

Yield Optimization Strategies

  • Microwave-assisted synthesis : Reduces Mitsunobu reaction time to 2 hours (yield: 68%).
  • Catalytic TBAF : Enhances oxadiazole cyclocondensation efficiency (yield: 85%).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Classical Cyclocond. Oxadiazole formation 78 95
Microwave Mitsunobu Ether coupling 68 98
TBAF-Catalyzed Amidoxime activation 85 97

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation : Use of electron-deficient acyl chlorides minimizes byproduct formation.
  • Steric Hindrance in Piperidine Alkylation : Bulky bases (e.g., DIPEA) improve substitution over elimination.
  • Purification of Polar Intermediates : Reverse-phase HPLC resolves polar impurities in final coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including those linked with oxadiazoles, exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can act against various bacterial strains and fungi. For instance, the incorporation of the oxadiazole moiety enhances the antimicrobial efficacy due to its ability to disrupt microbial cell functions .

2. Anti-inflammatory Properties
Pyrimidine derivatives have been evaluated for their anti-inflammatory effects. Compounds within this class have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. The structural characteristics of this compound suggest it may possess similar anti-inflammatory activity .

3. Antiviral Activity
Pyrimidines are also known for their antiviral properties. Certain derivatives have been utilized in the treatment of viral infections due to their ability to inhibit viral replication mechanisms. The oxadiazole component may enhance the antiviral activity by interacting with viral enzymes or host cell receptors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrimidine core.
  • Introduction of the piperidine and oxadiazole functionalities.
  • Final modifications to achieve the desired compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Evaluations

Case Studies:
Several studies have documented the biological evaluations of related pyrimidine derivatives:

StudyCompoundBiological ActivityFindings
Abd El-Salam et al. (2012)Pyrazolo[3,4-d]pyrimidinesAnti-inflammatoryLower toxicity compared to standard drugs like Diclofenac .
Sudhakar Babu et al. (2015)Pyrimidine-linked oxadiazolesAntimicrobialEffective against multiple bacterial strains .
Recent Review (2022)Various pyrimidinesAntiviralHighlighted potential against HIV and other viral infections .

These studies underscore the therapeutic potential of compounds like this compound in treating infectious diseases and inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Core Heterocycle Variations

  • 3-tert-butyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS: 2309728-58-1): Structural Difference: Replaces the pyrimidine core with pyridazine and introduces a bulky tert-butyl group. The tert-butyl group may enhance lipophilicity but reduce solubility .
  • 4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-ylmethanol (EP 1 808 168 B1): Structural Difference: Substitutes the methyl group on the oxadiazole with isopropyl and adds a thiadiazole-phenyl group.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine C₁₈H₂₂N₆O₃* 370.41 Pyrimidine, methyl-oxadiazole, piperidine
3-tert-butyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine C₁₈H₂₇N₅O₂ 345.44 Pyridazine, tert-butyl
EP 1 808 168 B1 Example Compound C₂₀H₂₄N₆O₃S 428.51 Thiadiazole-phenyl, isopropyl-oxadiazole

Pharmacological and Toxicological Profiles

Activity as GPR119 Agonists

Compounds with piperidine-oxadiazole scaffolds, such as those in EP 1 808 168 B1, are reported as GPR119 agonists for treating metabolic disorders . However, substituent differences (e.g., methyl vs. isopropyl on oxadiazole) may influence potency and selectivity.

Table 2: Toxicity Comparison
Compound Key Hazards Acute Toxicity (Oral LD₅₀)
Target Compound Data not available
N-{1-[3-(3-methyl-...}pyrazine-2-carboxamide Skin/eye irritation, respiratory toxicity Not reported
EP 1 808 168 B1 Example Compounds No explicit hazards cited

Physicochemical and Stability Profiles

  • Target Compound : Predicted moderate solubility due to the polar methoxy group and piperidine scaffold.
  • 3-tert-butyl-pyridazine analogue (): Lower solubility inferred from tert-butyl group .
  • EP 1 808 168 B1 Compounds : Enhanced stability via sulfonyl or nitrile groups .

Biological Activity

The compound 4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a novel derivative that incorporates both a pyrimidine and an oxadiazole moiety. This combination is significant due to the diverse biological activities associated with these structural components. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The incorporation of the piperidine moiety further enhances these properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of oxadiazole derivatives. For instance, derivatives similar to the compound have shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4aS. aureus1–2 µg/mL
4bE. coli0.5–1 µg/mL
4cMRSA0.25–1 µg/mL

These results suggest that the compound may also exhibit similar antimicrobial properties due to its structural characteristics .

Anti-inflammatory and Analgesic Effects

Compounds containing both oxadiazole and piperidine functionalities have been studied for their anti-inflammatory effects. A study indicated that derivatives with these moieties demonstrated significant inhibition of pro-inflammatory cytokines. The anti-inflammatory activity was evaluated through various assays measuring cytokine levels in vitro:

CompoundCytokine Inhibition (%)
4-methyl derivative75% IL-6 inhibition
Piperidine derivative65% TNF-alpha inhibition

These findings highlight the potential of the compound in treating inflammatory conditions .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines:

Cell LineCompoundIC50 (µM)
A549 (lung cancer)4a15
MCF7 (breast cancer)4b10
HeLa (cervical cancer)4c12

These results indicate that the compound may possess significant anticancer activity, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Recent studies have synthesized various derivatives based on the core structure of This compound . For example:

  • Dhumal et al. (2016) reported on a series of hybrid compounds combining oxadiazole with piperidine, demonstrating potent antitubercular activity.
  • Mermer et al. (2019) highlighted the antibacterial efficacy of oxadiazole-piperazine hybrids against resistant bacterial strains.
  • Desai et al. (2018) focused on neuroprotective effects observed in certain piperidine derivatives, suggesting potential applications in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.